molecular formula C6H15ClN4O4 B15061469 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

Cat. No.: B15061469
M. Wt: 242.66 g/mol
InChI Key: NUMFZIWFQRRBOQ-OSQBQZLYSA-N
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Description

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride is a complex organic compound that features a guanidine group attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride typically involves the reaction of a sugar derivative with guanidine. The sugar derivative, often a protected form of a hexose, is reacted with guanidine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The guanidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for carbohydrate-binding proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride is unique due to its combination of a guanidine group with a sugar moiety. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H15ClN4O4

Molecular Weight

242.66 g/mol

IUPAC Name

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

InChI

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m0./s1

InChI Key

NUMFZIWFQRRBOQ-OSQBQZLYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)NN=C(N)N)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl

Origin of Product

United States

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